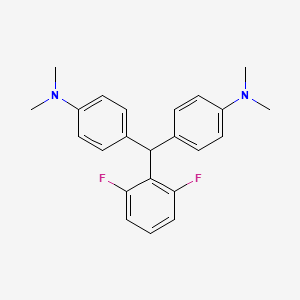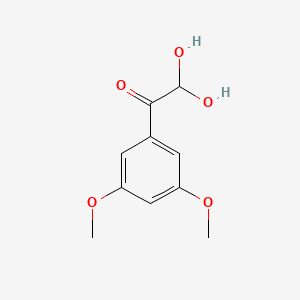
1-(3,5-Dimethoxyphenyl)-2,2-dihydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C10H12O5 It is a derivative of phenylglyoxal, featuring two methoxy groups at the 3 and 5 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethoxyacetophenone using oxidizing agents such as selenium dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 3,5-dimethoxyphenylglyoxal hydrate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylglyoxal derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxyphenylglyoxal hydrate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is often mediated through the glyoxal group, which is highly reactive towards nucleophiles.
Comparación Con Compuestos Similares
Phenylglyoxal: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
3,4-Dimethoxyphenylglyoxal: Similar structure but with methoxy groups at different positions, leading to different reactivity and properties.
Methylglyoxal: A simpler glyoxal derivative with distinct chemical behavior.
Uniqueness: 3,5-Dimethoxyphenylglyoxal hydrate is unique due to the presence of methoxy groups at the 3 and 5 positions, which enhance its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its distinct biological and medicinal properties.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,10,12-13H,1-2H3 |
Clave InChI |
OOFYMNGJDTWPMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)C(O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
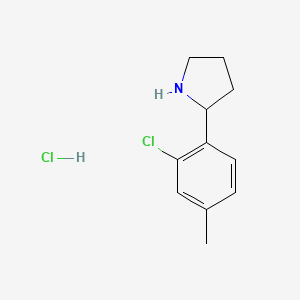
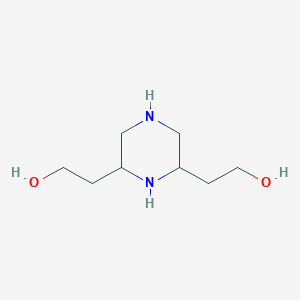
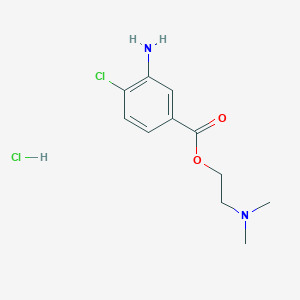
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
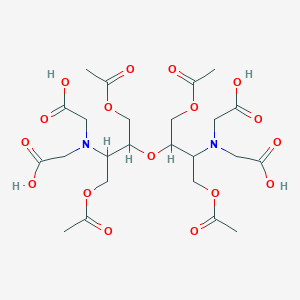
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
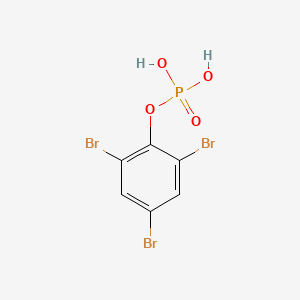

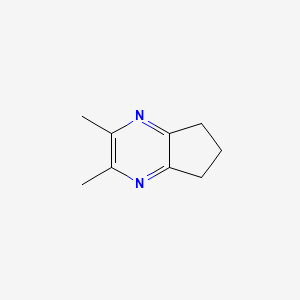
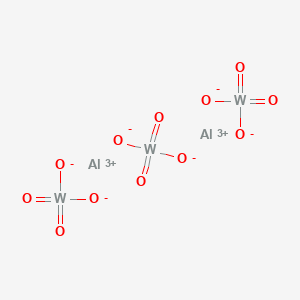
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
